Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-[4-methyl-1H-pyrazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Methyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance and specificity.
Properties
IUPAC Name |
ethyl 2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-16-7(15)5-14-4-6(2)8(13-14)9(10,11)12/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOQNOCZWXPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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